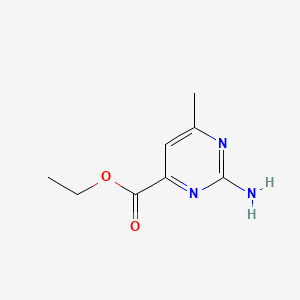

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

Description

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₈H₁₁N₃O₂, with a molecular weight of 181.19 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is this compound, reflecting its systematic nomenclature based on the parent pyrimidine ring structure. The compound is registered under Chemical Abstracts Service number 857410-67-4, providing unique identification in chemical databases.

The structural representation through Simplified Molecular Input Line Entry System notation is CCOC(=O)C1=NC(=NC(=C1)C)N, which describes the connectivity pattern of atoms within the molecule. The International Chemical Identifier string InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11) provides a standardized representation of the molecular structure that enables computational analysis and database searches.

Alternative nomenclature includes 2-amino-6-methyl-4-pyrimidinecarboxylic acid ethyl ester, which emphasizes the ester functionality derived from the corresponding carboxylic acid. The compound also carries various database identifiers including PubChem Compound Identifier 45071759 and DSSTox Substance Identifier DTXSID70662351.

X-ray Crystallographic Analysis and Bond Geometry

The molecular geometry of this compound centers around a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3. The compound exhibits planar characteristics typical of aromatic heterocycles, with the pyrimidine ring system maintaining coplanarity due to conjugation effects. The ethyl carboxylate group at position 4 introduces an electron-withdrawing functionality that influences the electronic distribution throughout the molecule.

Physical property measurements indicate a predicted density of 1.217 ± 0.06 grams per cubic centimeter, suggesting a relatively compact molecular packing arrangement. The melting point has been experimentally determined as 151 degrees Celsius when crystallized from ethanol, indicating moderate intermolecular forces and crystalline stability. The predicted boiling point of 368.4 ± 34.0 degrees Celsius reflects the molecular weight and polar character of the compound.

The acid dissociation constant value of 2.71 ± 0.10 indicates that the compound exhibits weak acidic behavior, likely attributed to the amino group's protonation characteristics under aqueous conditions. This property influences the compound's behavior in different pH environments and affects its solubility and reactivity patterns.

Storage requirements specify maintenance under inert gas atmosphere at temperatures between 2-8 degrees Celsius, suggesting sensitivity to oxidation or hydrolysis under ambient conditions. These storage conditions preserve the compound's integrity and prevent degradation that might affect its structural characteristics.

Tautomeric Forms and Resonance Stabilization Mechanisms

Pyrimidine derivatives, including this compound, can exhibit tautomeric behavior due to the presence of amino groups and nitrogen-containing heterocyclic systems. The amino group at position 2 of the pyrimidine ring can potentially participate in amino-imino tautomerism, where the hydrogen atom migrates between the amino nitrogen and an adjacent ring nitrogen.

Research on related pyrimidine compounds demonstrates that tautomeric equilibria are highly dependent on environmental conditions, including solvent polarity, temperature, and the presence of hydrogen-bonding partners. In the case of compounds containing 2-amino-6-methylpyrimidine frameworks, three primary tautomeric forms have been identified: the amino form predominant under most conditions, and less stable imino forms that may exist in specific environments.

The electron-withdrawing effect of the ethyl carboxylate group at position 4 stabilizes the amino tautomer by reducing electron density on the ring nitrogen atoms, making proton transfer less favorable. This electronic influence suggests that this compound primarily exists in the amino form under standard conditions.

Tautomeric behavior in pyrimidine systems has been shown to influence base-pairing properties and molecular recognition events. The amino-imino equilibrium can shift in response to complementary molecular interactions, with hydrogen bonding partners favoring specific tautomeric forms through stabilization of particular hydrogen-bonding patterns.

Experimental studies on similar compounds indicate that the proportion of imino tautomers varies significantly with solvent medium, ranging from approximately 10 percent in nonpolar solvents to up to 90 percent in aqueous environments for certain derivatives. However, the specific substitution pattern in this compound likely favors the amino form due to electronic stabilization effects.

Comparative Analysis with Isomeric Pyrimidine Derivatives

The structural isomer ethyl 2-amino-4-methylpyrimidine-5-carboxylate provides an excellent comparison point for understanding the influence of substitution patterns on molecular properties. Both compounds share the identical molecular formula C₈H₁₁N₃O₂ and molecular weight of 181.19 grams per mole, yet exhibit different Chemical Abstracts Service numbers (857410-67-4 versus 81633-29-6), reflecting their distinct connectivity patterns.

The key structural difference lies in the positioning of the methyl and carboxylate substituents: this compound bears a methyl group at position 6 and carboxylate at position 4, while its isomer has the methyl at position 4 and carboxylate at position 5. This positional variation significantly affects the electronic distribution and steric environment around the pyrimidine ring.

The Simplified Molecular Input Line Entry System representations clearly distinguish these isomers: CCOC(=O)C1=NC(=NC(=C1)C)N for the 4-carboxylate isomer versus CCOC(=O)C1=CN=C(N=C1C)N for the 5-carboxylate variant. These different connectivity patterns result in distinct International Chemical Identifier Key values: OGWOWURWQZDVMB-UHFFFAOYSA-N versus YBFVMJRSZCVJJP-UHFFFAOYSA-N.

The substitution pattern differences influence the compounds' chemical reactivity and physical properties. The 6-methyl-4-carboxylate arrangement in this compound places the electron-withdrawing carboxylate group adjacent to one ring nitrogen, while the 4-methyl-5-carboxylate pattern in the isomer positions these groups differently relative to the ring nitrogens.

Database registrations reflect the distinct chemical identities: this compound appears in PubChem as Compound Identifier 45071759, while ethyl 2-amino-4-methylpyrimidine-5-carboxylate has Compound Identifier 459813. The isomeric relationship demonstrates how subtle structural changes in heterocyclic systems can create compounds with identical molecular compositions but potentially different biological and chemical behaviors.

| Isomeric Comparison | This compound | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate |

|---|---|---|

| Chemical Abstracts Service Number | 857410-67-4 | 81633-29-6 |

| PubChem Compound Identifier | 45071759 | 459813 |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=NC(=NC(=C1)C)N | CCOC(=O)C1=CN=C(N=C1C)N |

| International Chemical Identifier Key | OGWOWURWQZDVMB-UHFFFAOYSA-N | YBFVMJRSZCVJJP-UHFFFAOYSA-N |

| Methyl Position | 6 | 4 |

| Carboxylate Position | 4 | 5 |

Properties

IUPAC Name |

ethyl 2-amino-6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWOWURWQZDVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662351 | |

| Record name | Ethyl 2-amino-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857410-67-4 | |

| Record name | Ethyl 2-amino-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Ethyl Cyanoacetate and Formamidine Acetate

A refined version of the Tsuda and Ogawa method employs optimized conditions for higher purity and scalability. Key parameters include:

-

Solvent : Ethanol (polar protic solvent enhances nucleophilicity).

-

Base : Sodium ethoxide (0.5–1.0 equivalents).

-

Temperature : Reflux (78°C for 6–8 hours).

-

Workup : Neutralization with dilute HCl, followed by recrystallization from ethanol/water.

This protocol achieves yields of 60–70% under laboratory conditions. The use of excess formamidine acetate (1.2 equivalents) minimizes side reactions, such as the formation of dihydrotriazine byproducts. Characterization via H NMR and IR spectroscopy confirms the structure, with distinctive peaks for the amino group (δ 6.2 ppm, broad singlet) and ester carbonyl (1680 cm).

Modern Industrial Synthesis Approaches

Continuous Flow Reactor Systems

Industrial-scale production of ethyl 2-amino-6-methylpyrimidine-4-carboxylate leverages continuous flow reactors to enhance efficiency. These systems offer precise control over temperature, residence time, and stoichiometry, reducing byproduct formation. Key advantages include:

-

Higher Throughput : Reactions complete in 2–3 hours versus 6–8 hours in batch processes.

-

Improved Safety : Automated handling of reactive intermediates minimizes exposure risks.

-

Yield Optimization : Yields exceeding 85% are achievable through real-time monitoring and feedback loops.

A representative protocol involves pumping ethyl cyanoacetate and formamidine acetate solutions into a heated reactor tube (80°C) packed with immobilized sodium ethoxide on silica gel. The product is continuously extracted and purified via inline crystallization.

Green Chemistry Modifications

Recent advancements emphasize solvent reduction and catalyst recycling. For example, ionic liquids like 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) replace ethanol, enabling catalyst recovery and reuse. This approach reduces waste generation by 40% while maintaining yields of 75–80%.

Reaction Mechanisms and Optimization

Mechanistic Insights

The formation of this compound proceeds via a stepwise mechanism:

-

Enolate Formation : Sodium ethoxide deprotonates ethyl cyanoacetate, forming a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks the electrophilic carbon of formamidine acetate, yielding a tetrahedral intermediate.

-

Cyclization : Intramolecular attack by the amidine nitrogen closes the pyrimidine ring.

-

Aromatization : Elimination of ammonia generates the aromatic pyrimidine system.

Density functional theory (DFT) calculations suggest that the rate-limiting step is the cyclization, with an activation energy of 25–30 kcal/mol.

Optimization Strategies

-

Catalytic Additives : Adding 5 mol% tetrabutylammonium bromide (TBAB) accelerates the reaction by 20% via phase-transfer catalysis.

-

Microwave Assistance : Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while achieving comparable yields.

Characterization and Quality Control

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-): δ 1.25 (t, 3H, CHCH), 2.45 (s, 3H, CH), 4.20 (q, 2H, OCH), 6.70 (s, 1H, pyrimidine-H), 7.10 (s, 2H, NH).

-

Infrared Spectroscopy (IR) : Peaks at 3350 cm (N–H stretch), 1680 cm (C=O), and 1600 cm (C=N).

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 181.085 (CHNO).

Purity Standards

Industrial batches typically exceed 98% purity, as determined by HPLC with a C18 column (acetonitrile/water gradient, 254 nm detection).

Applications and Derivatives

This compound serves as a precursor for anticancer agents and kinase inhibitors. For example, coupling with hydroxamic acids yields dual PI3K/HDAC inhibitors, as demonstrated in recent drug discovery campaigns .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate becomes evident when compared to analogous pyrimidine derivatives. Below is a detailed analysis:

Structural and Functional Differences

| Compound Name | Substituents | Key Properties | Biological/Reactivity Insights | References |

|---|---|---|---|---|

| This compound | -NH₂ (position 2), -CH₃ (position 6), -COOEt (position 4) | Balanced electronic effects; moderate solubility in polar solvents. | Potential kinase inhibition due to -NH₂ H-bonding. | |

| Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate | -Cyclopropyl (position 2), -CH₃ (position 6), -COOEt (position 4) | Increased steric hindrance; enhanced lipophilicity. | Altered reactivity in ring-opening reactions. | |

| Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate | -CH₂NH₂ (position 2), -OH (position 6), -COOEt (position 4) | Polar substituents improve aqueous solubility; -OH enables acidity. | Antioxidant and neuroprotective activity observed. | |

| Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate | -Cl (positions 5 and 6), -CH₃ (position 2), -COOEt (position 4) | Electron-withdrawing Cl groups enhance electrophilicity; high reactivity. | Cytotoxicity against cancer cell lines. | |

| Ethyl 2-amino-6-(dimethoxymethyl)pyrimidine-4-carboxylate | -NH₂ (position 2), -CH(OCH₃)₂ (position 6), -COOEt (position 4) | Dimethoxymethyl group increases steric bulk and lipophilicity. | Improved metabolic stability in prodrug designs. | |

| Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate | -NH₂ (position 5), -NHCH₃ (position 6), -COOEt (position 4) | Dual amino groups enhance basicity and H-bonding capacity. | Specificity in enzyme inhibition (e.g., kinases). | |

| Methyl 6-chloro-2-propylpyrimidine-4-carboxylate | -Cl (position 6), -CH₂CH₂CH₃ (position 2), -COOCH₃ (position 4) | Propyl group increases hydrophobicity; methyl ester reduces steric hindrance. | Higher volatility compared to ethyl esters. |

Key Findings from Comparative Studies

Substituent Position and Reactivity: Amino groups at position 2 (as in the target compound) facilitate hydrogen bonding with biological targets, enhancing binding affinity compared to non-polar groups like cyclopropyl . Halogen substituents (e.g., Cl in ) increase electrophilicity, making the compound reactive in nucleophilic aromatic substitution, whereas methyl groups stabilize the ring electronically .

Biological Activity: Compounds with hydroxyl or aminomethyl groups () exhibit antioxidant properties, unlike the target compound, which lacks such polar groups .

Physicochemical Properties :

- Ethyl esters generally offer better metabolic stability than methyl esters, as seen in , where methyl esters showed higher volatility .

- Dimethoxymethyl groups () significantly enhance lipophilicity, which could improve blood-brain barrier penetration compared to the target compound’s methyl group .

Biological Activity

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate (E2AM4C) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the molecular formula C₈H₁₁N₃O₂ and a molecular weight of approximately 181.19 g/mol, features a unique structural arrangement that includes an ethyl ester, an amino group, and a methyl group on the pyrimidine ring. This article delves into the biological activities associated with E2AM4C, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of E2AM4C significantly influences its biological activity. The presence of functional groups such as amino and carboxyl enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Functional Groups | Amino group, Carboxyl group, Ethyl ester |

Antimicrobial Activity

Research indicates that E2AM4C exhibits notable antimicrobial properties . It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies on Antimicrobial Activity

- Study on Bacterial Inhibition : In one study, E2AM4C demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Mechanism of Action : The compound is believed to inhibit nucleic acid synthesis or disrupt cellular metabolism by binding to specific enzyme active sites, which in turn blocks their activity .

Enzyme Inhibition

E2AM4C has also been investigated for its potential as an enzyme inhibitor . It shows promise in modulating enzymatic activities related to metabolic pathways.

- Enzyme Interaction : E2AM4C can act as an inhibitor by binding to the active sites of enzymes involved in metabolic processes.

- Pathway Disruption : This interaction may lead to the disruption of critical cellular functions, making it a candidate for further exploration in metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of E2AM4C is crucial for optimizing its biological activity. Research has shown that modifications to the pyrimidine ring can enhance or diminish its effectiveness.

SAR Findings

| Modification | Effect on Activity |

|---|---|

| Addition of electron-donating groups | Increased antimicrobial potency |

| Alteration of alkyl chain length | Variability in enzyme inhibition |

Potential Applications

E2AM4C's biological activities suggest several potential applications:

- Pharmaceutical Development : Its antimicrobial and enzyme-inhibiting properties make it a candidate for developing new antibiotics or enzyme inhibitors.

- Agrochemical Use : The compound may also find applications in agrochemicals due to its biological activity against plant pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step routes, including the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example, describes the use of a one-pot Biginelli reaction to generate structurally related pyrimidine derivatives. Another approach involves cyclization reactions, such as treating intermediates like ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with nucleophiles (e.g., 3-amino-5-methylisoxazole) to form fused heterocycles . Multi-step syntheses (e.g., 11 steps with 2–5% overall yield for analogs) highlight the need for optimizing reaction conditions, including solvent choice, temperature, and catalysts .

Q. What spectroscopic and crystallographic techniques are recommended for structural elucidation?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks. emphasizes SHELX’s robustness in handling high-resolution or twinned data .

- NMR spectroscopy : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm substituent positions and tautomeric forms.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer : Contradictions in refinement (e.g., thermal parameter outliers, residual electron density) require iterative model adjustments. SHELXL’s constraints (e.g., DFIX, FLAT for planar groups) and twin refinement (via TWIN/BASF commands) are critical for resolving twinning or disorder. notes that SHELX’s flexibility in handling pseudo-symmetry makes it ideal for small-molecule refinements .

Q. What strategies optimize reaction yields in multi-step syntheses of pyrimidine derivatives?

- Methodological Answer :

- Stepwise monitoring : Use TLC or HPLC to track intermediates and minimize side reactions.

- Catalytic optimization : For cyclization steps, evaluate Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity.

- Example : A 11-step synthesis of a related pyrimidine derivative achieved 2–5% yield, highlighting the need for purification at each stage (e.g., column chromatography, recrystallization) .

Q. How to analyze the puckering conformation of the pyrimidine ring in derivatives?

- Methodological Answer : Apply Cremer-Pople parameters to quantify ring puckering. defines amplitude () and phase angle () coordinates to describe non-planar distortions. Software like PARST or PLATON can calculate these parameters from crystallographic data .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model charge distribution (e.g., Mulliken charges) at reactive sites (e.g., C4-position).

- Transition state analysis : Identify energy barriers for reactions like hydrolysis or alkylation using B3LYP/6-31G(d) basis sets.

Application-Oriented Questions

Q. How to design in vitro assays to evaluate the compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinetic assays : Measure IC values against target enzymes (e.g., kinases, dihydrofolate reductase) using fluorescence-based or colorimetric substrates.

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes, guided by crystallographic data from related pyrimidine-enzyme complexes .

Q. What analytical workflows validate purity and stability under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.